3-[Diethoxy(phenyl)silyl]propanoic acid
Description
3-[Diethoxy(phenyl)silyl]propanoic acid is an organosilicon compound characterized by a propanoic acid backbone substituted with a diethoxy(phenyl)silyl group. The silyl moiety introduces unique steric and electronic properties, distinguishing it from conventional carboxylic acid derivatives. The diethoxy groups enhance hydrolytic stability compared to trialkoxysilanes, while the phenyl group contributes aromaticity and hydrophobicity, influencing solubility and reactivity .
Properties
CAS No. |
90729-94-5 |
|---|---|
Molecular Formula |
C13H20O4Si |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
3-[diethoxy(phenyl)silyl]propanoic acid |
InChI |
InChI=1S/C13H20O4Si/c1-3-16-18(17-4-2,11-10-13(14)15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,15) |
InChI Key |
XUQZBPZTICDXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC(=O)O)(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethoxy(phenyl)silyl]propanoic acid typically involves the reaction of phenylsilane with diethyl ether in the presence of a catalyst, followed by the introduction of a propanoic acid group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 3-[Diethoxy(phenyl)silyl]propanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-[Diethoxy(phenyl)silyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[Diethoxy(phenyl)silyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound can be employed in the development of biocompatible materials and as a tool for studying biological processes.
Industry: It is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[Diethoxy(phenyl)silyl]propanoic acid exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenyl group can participate in π-π interactions, while the propanoic acid moiety can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Structural Analogues with Silyl Substituents
3-(Trimethylsilyl)propanoic Acid
- Structure: Trimethylsilyl (TMS) group attached to the propanoic acid backbone.
- Key Differences : The TMS group is smaller and less hydrolytically stable than diethoxy(phenyl)silyl. It is widely used as a protecting group in organic synthesis but lacks aromaticity.
- Applications : Intermediate in peptide synthesis and silylation reactions.
Dimethyl (isopropyl) Silyl Ester
- Structure : Combines a branched alkyl (isopropyl) with dimethylsilyl groups.
- Key Differences : Increased steric hindrance compared to diethoxy(phenyl)silyl, reducing reactivity in coupling reactions.
- Applications : Used in molecular docking studies for its lipophilic character .
Aromatic and Heteroaromatic Derivatives
3-(3-Hydroxyphenyl)propanoic Acid
- Structure: Propanoic acid with a 3-hydroxyphenyl group.
- Key Differences : The hydroxyl group enables hydrogen bonding and metabolic activity, unlike the inert silyl group.
- Applications : Bioactive metabolite with anti-resorptive, neuroprotective, and antioxidant properties .
- Solubility: Soluble in organic solvents (e.g., ethanol, DMSO) and aqueous buffers (1 mg/mL in PBS) .
3-(2-Thienyl)propanoic Acid
- Structure: Thiophene ring substituted on the propanoic acid.
- Key Differences : The thienyl group introduces π-conjugation and sulfur-based reactivity, contrasting with the silyl group’s hydrophobicity.
- Applications : Precursor in polymer chemistry and heterocyclic synthesis .
Functionalized Derivatives for Click Chemistry
3-(4-(Prop-2-ynyloxy)phenyl)propanoic Acid (Alkyne Ligand)
- Structure: Alkyne-functionalized phenylpropanoic acid.
- Key Differences : Designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), unlike the silyl group’s role in hydrolysis-resistant linkages.
- Applications: Nanoparticle ligand conjugation and batch reproducibility studies .
3-(4-(2-Azidoethoxy)phenyl)propanoic Acid (Azide Ligand)
- Structure : Azide-functionalized variant.
- Key Differences: Participates in click chemistry for bioconjugation, contrasting with the silyl group’s non-reactive nature under physiological conditions.
- Applications: HPLC-based characterization of ligand-nanoparticle systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
